5-Carbamoyl-2-methylfuran-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

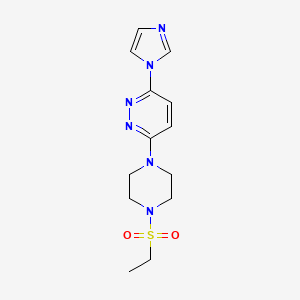

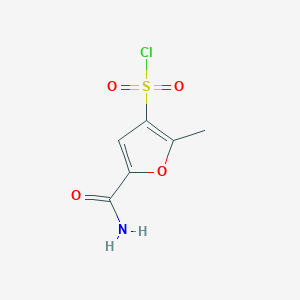

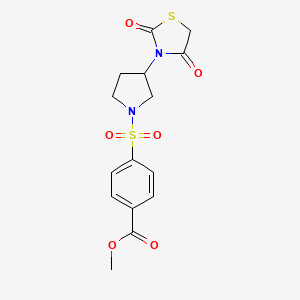

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO4S and a molecular weight of 223.63 . It is also known by its synonyms 3-Furansulfonyl chloride, 5-(aminocarbonyl)-2-methyl .

Molecular Structure Analysis

The molecular structure of 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is represented by the formula C6H6ClNO4S . Unfortunately, the detailed structural analysis is not available in the retrieved data.Applications De Recherche Scientifique

Chemistry of Sulforhodamine-Amine Conjugates

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is used in the chemistry of sulforhodamine sulfonyl chlorides. These chlorides contain isomeric monosulfonyl chlorides that, when conjugated with amines, exhibit different properties due to the formation of colorless sultams in one of the isomers. Such chemistry has significant implications in bioconjugation studies (Corrie, Davis, & Eccleston, 2001).

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

The compound plays a critical role in the solid-phase synthesis of 1,3-oxazolidin-2-ones, a class of compounds with antibacterial properties. This synthesis involves the use of polymer-supported sulfonyl chloride for the preparation of disubstituted 1,3-oxazolidin-2-ones, highlighting its utility in heterocyclic compound chemistry (Holte, Thijs, & Zwanenburg, 1998).

Development of Protein Synthesis and Modification Reagents

This chemical is also involved in the synthesis and stabilization of (carbamoyl)sulfenyl chlorides and related compounds. These compounds have been considered unstable but are now found to be isolatable and stable, leading to potential applications in the development of thiolyzable and photolabile protecting groups for cysteine, crucial in protein synthesis and modification (Schrader, Schroll, & Bárány, 2011).

Fluorigenic Labeling of Carbamates

In analytical chemistry, 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is used for the fluorigenic labeling of N-methyl carbamates. This process involves reacting the carbamates with dansyl chloride, a derivative of sulfonyl chloride, to produce highly fluorescent derivatives, useful in the analysis of natural water samples (Lawrence & Frei, 1972).

Heterocyclic Compound Synthesis

It is instrumental in the synthesis of heterocyclic compounds, such as 5-chloro-2-thiophenesulfonyl derivatives. These derivatives, when reacted with various agents like ammonia and hydrazine, yield a range of sulfonamides and sulfonyl azides, showcasing the chemical's versatility in organic synthesis (Obafemi, 1982).

Sulfonylcarbamimidic Azides Synthesis

The compound is also used in the synthesis of sulfonylcarbamimidic azides, which exhibit diverse chemical reactivities and transformations. These azides can be converted into various derivatives, displaying the compound's role in expanding the scope of organic transformations (PeetNorton et al., 1987).

Propriétés

IUPAC Name |

5-carbamoyl-2-methylfuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHMBSMSPMTIRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)

![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)

![4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2473248.png)

![1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2473250.png)

![ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2473261.png)

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)